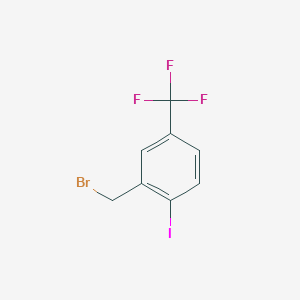

2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-(bromomethyl)-1-iodo-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3I/c9-4-5-3-6(8(10,11)12)1-2-7(5)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVQZPWSVWZAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CBr)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593980 | |

| Record name | 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702641-06-3 | |

| Record name | 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=702641-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene, a key intermediate in pharmaceutical and materials science research. This document details a reliable synthetic protocol, presents quantitative data, and outlines the experimental workflow.

Overview and Synthetic Strategy

This compound is a versatile building block characterized by three distinct reactive sites: a bromomethyl group, an iodo substituent, and a trifluoromethyl group. This unique combination allows for sequential and regioselective functionalization, making it a valuable intermediate in the synthesis of complex organic molecules.

The primary synthetic route detailed in this guide involves the conversion of the corresponding benzyl alcohol, 2-iodo-5-trifluoromethylphenyl methanol, to the target benzyl bromide using a brominating agent. This method is a standard transformation in organic synthesis.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Source/Comment |

| Starting Material | 2-iodo-5-trifluoromethylphenyl methanol | - |

| Reagent | Phosphorus tribromide (PBr₃) | - |

| Solvent | Diethyl ether | - |

| Reaction Temperature | Ice-cold initially, then room temperature | - |

| Reaction Time | 12 hours | - |

| Reported Yield | Quantitative (16.0 g product from 16.0 g starting material) | [1] Note: This yield is reported by a chemical supplier and may represent an idealized outcome. |

| Purity | Typically >97% (as per commercial suppliers) | Varies by supplier. |

| Molecular Formula | C₈H₅BrF₃I | - |

| Molecular Weight | 364.93 g/mol | - |

| Appearance | Yellow crystal | [1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 2-iodo-5-trifluoromethylphenyl methanol.[1]

Materials:

-

2-iodo-5-trifluoromethylphenyl methanol (16.0 g)

-

Phosphorus tribromide (5.0 mL)

-

Diethyl ether (130.0 mL)

-

Water (200.0 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated brine

-

Anhydrous sodium sulfate

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, dissolve 2-iodo-5-trifluoromethylphenyl methanol (16.0 g) in diethyl ether (130.0 mL).

-

Addition of Reagent: Cool the solution in an ice bath. Slowly add phosphorus tribromide (5.0 mL) to the cooled solution.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

-

Workup:

-

Carefully add water (200.0 mL) to the reaction mixture to quench the excess phosphorus tribromide.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent by distillation under reduced pressure to yield the title compound as a yellow crystal.[1]

-

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Characterization

Safety Considerations

-

Phosphorus tribromide is a corrosive and toxic reagent that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Diethyl ether is highly flammable and should be used in an area free of ignition sources.

-

Standard laboratory safety procedures should be followed throughout the experiment.

References

An In-depth Technical Guide to 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the chemical compound 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene. This molecule is a valuable building block in medicinal chemistry and organic synthesis, primarily due to its trifluoromethyl group and multiple reactive sites that allow for diverse chemical modifications.

Core Physicochemical Properties

Quantitative data for this compound is not extensively available in public literature. The following table summarizes the available data. For context, properties of a structurally related isomer, 1-Bromo-4-iodo-2-(trifluoromethyl)benzene, are also included to provide a comparative reference.

| Property | This compound | 1-Bromo-4-iodo-2-(trifluoromethyl)benzene (Isomer Reference) |

| CAS Number | 702641-06-3 | 364-11-4 |

| Molecular Formula | C₈H₅BrF₃I | C₇H₃BrF₃I |

| Molecular Weight | 364.93 g/mol | 350.90 g/mol |

| Melting Point | Data not available | 78-80 °C |

| Boiling Point | Data not available | 245.1 ± 35.0 °C at 760 Torr |

| Density | Data not available | 2.176 ± 0.06 g/cm³ |

| Solubility | Data not available | Data not available |

Spectroscopic Data

Detailed experimental spectral data such as ¹H NMR and ¹³C NMR for this compound are not publicly available but may be obtainable from commercial suppliers upon request.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not described in the surveyed literature, its structure suggests a synthetic route starting from 2-methyl-1-iodo-4-(trifluoromethyl)benzene. A common method for benzylic bromination is through a radical substitution reaction using a bromine source like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN.

The reactivity of this compound is characterized by three key features:

-

The Bromomethyl Group: The -CH₂Br group is a reactive site for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

-

The Iodine Atom: The C-I bond is susceptible to various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the formation of carbon-carbon bonds.

-

The Trifluoromethyl Group: This group is a strong electron-withdrawing group that influences the reactivity of the aromatic ring. In drug discovery, the trifluoromethyl group is often incorporated to improve metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.

Experimental Workflows

As no specific experimental protocols involving this compound are detailed in the literature, a generalized workflow for a typical nucleophilic substitution reaction is presented below. This illustrates a common application for this type of reagent.

Caption: Generalized workflow for a nucleophilic substitution reaction.

Role in Drug Discovery and Development

The structural motifs present in this compound make it a compound of significant interest in drug discovery. The trifluoromethyl group, in particular, is a bioisostere for other functional groups and is known to enhance key pharmacological properties.

No specific signaling pathways directly involving this compound have been documented. However, its utility as a building block suggests its potential role in the synthesis of inhibitors or modulators of various cellular signaling pathways, depending on the final molecular structure. The logical relationship for its application in a drug discovery context can be visualized as follows.

Caption: Role of the compound in a drug discovery pipeline.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is classified as an irritant and may cause allergic skin reactions and serious eye irritation. It is incompatible with strong oxidizing agents, strong acids, and bases. Upon decomposition, it may emit toxic fumes of carbon oxides, and halogenated compounds.

In-Depth Technical Guide: 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

CAS Number: 702641-06-3

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene, a key building block in synthetic organic chemistry, particularly relevant to pharmaceutical research and drug development. This document details its chemical properties, synthesis, and potential applications, with a focus on providing actionable information for laboratory and research settings.

Chemical Identity and Properties

This compound is a trifunctional aromatic compound featuring a bromomethyl group, an iodine atom, and a trifluoromethyl group. This unique combination of reactive sites makes it a versatile intermediate for the synthesis of complex molecules.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 702641-06-3 | [1][2] |

| Molecular Formula | C₈H₅BrF₃I | [1] |

| Molecular Weight | 364.93 g/mol | [1] |

| Synonyms | 2-Iodo-5-(trifluoromethyl)benzyl bromide, 5-(Trifluoromethyl)-2-iodobenzyl bromide | [1] |

Note: Experimental physical properties such as melting point, boiling point, and density are not consistently reported across publicly available sources. Researchers should refer to the certificate of analysis for specific batches.

Synthesis

The primary synthetic route to this compound involves the bromination of the corresponding alcohol, (2-iodo-4-(trifluoromethyl)phenyl)methanol.

Synthesis of Precursor: (2-Iodo-4-(trifluoromethyl)phenyl)methanol

Experimental Protocol: Bromination of (2-Iodo-4-(trifluoromethyl)phenyl)methanol

A general and widely used method for the conversion of benzylic alcohols to benzyl bromides is treatment with phosphorus tribromide (PBr₃). The following is a representative, though not directly cited, experimental protocol.

Reaction: (2-Iodo-4-(trifluoromethyl)phenyl)methanol → this compound

Reagents and Equipment:

-

(2-Iodo-4-(trifluoromethyl)phenyl)methanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve (2-iodo-4-(trifluoromethyl)phenyl)methanol in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (approximately 0.33-0.5 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by slowly adding crushed ice or cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to yield pure this compound.

Diagram 1: Synthesis of this compound

Caption: Proposed two-step synthesis of the target compound.

Applications in Drug Discovery and Organic Synthesis

The trifunctional nature of this compound makes it a valuable building block in medicinal chemistry and materials science. The differential reactivity of the iodo and bromomethyl groups allows for sequential, site-selective modifications.

Role in PROTAC Development

One of the most significant emerging applications for this class of compounds is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][]

The linker component of a PROTAC is crucial for its efficacy, and building blocks like this compound are ideal for constructing these linkers.[3][5] The bromomethyl group can be used for alkylation reactions to attach one part of the PROTAC, while the iodo group can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) to connect the other part.

Diagram 2: Application in PROTAC Synthesis Workflow

Caption: General workflow for PROTAC synthesis using the title compound.

Versatile Intermediate in Multi-step Synthesis

Beyond PROTACs, the distinct reactivity of the functional groups allows for a wide range of synthetic transformations:

-

Suzuki and other Cross-Coupling Reactions: The aryl iodide is an excellent substrate for palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.[7]

-

Nucleophilic Substitution: The benzyl bromide moiety is susceptible to nucleophilic attack, allowing for the introduction of various functional groups such as amines, azides, cyanides, and thiols.

-

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is a highly sought-after moiety in drug design as it can enhance metabolic stability, binding affinity, and lipophilicity.[8]

Safety and Handling

This compound is expected to be a hazardous substance. While comprehensive toxicological data is not available, similar benzyl bromides are lachrymatory and skin and respiratory tract irritants. The compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery, particularly in the rapidly evolving field of targeted protein degradation with PROTACs. Its trifunctional nature allows for controlled, sequential chemical modifications, making it an important tool for the synthesis of complex molecular architectures. Researchers and drug development professionals can leverage the reactivity of this compound to access novel chemical entities with potentially enhanced pharmacological properties.

References

- 1. acubiochem.com [acubiochem.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. jelsciences.com [jelsciences.com]

An In-depth Technical Guide to the Reactivity of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene is a versatile trifunctional aromatic building block with significant potential in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This technical guide provides a comprehensive analysis of the reactivity of its three key functional groups: the benzylic bromide (bromomethyl), the aryl iodide, and the trifluoromethyl group. The inherent differences in the chemical nature of these groups allow for a high degree of chemoselectivity, enabling sequential and site-specific modifications. This document outlines the reactivity profiles of each functional group, provides representative experimental protocols for their transformation, and presents this data in a structured format for ease of comparison and application in a laboratory setting.

Introduction

The strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis. Polysubstituted aromatic compounds are scaffolds for a vast array of pharmaceuticals, agrochemicals, and functional materials. This compound (CAS No. 702641-06-3) is a valuable synthetic intermediate possessing three distinct and orthogonally reactive functional groups. The presence of a highly reactive benzylic bromide, a versatile aryl iodide, and an electron-withdrawing trifluoromethyl group on the same benzene ring allows for a range of selective chemical transformations.

This guide will delve into the specific reactivity of the bromomethyl and iodo functionalities, providing a framework for their selective manipulation in synthetic schemes. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring and the other substituents, an aspect that will be considered throughout this analysis.

Overview of Functional Group Reactivity

The reactivity of the functional groups in this compound can be summarized as follows:

-

Bromomethyl Group (-CH₂Br): This benzylic bromide is highly susceptible to nucleophilic substitution reactions (Sₙ2). The proximity to the aromatic ring stabilizes the transition state, making it an excellent electrophile for a wide range of nucleophiles.

-

Iodo Group (-I): The aryl iodide is a versatile handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. The carbon-iodine bond is the most reactive among the aryl halides for oxidative addition to a metal center.

-

Trifluoromethyl Group (-CF₃): This group is generally stable under many reaction conditions. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution if a suitable leaving group is present.

The differential reactivity of the bromomethyl and iodo groups is the key to the synthetic utility of this molecule, allowing for selective functionalization.

Chemoselective Reactions of the Bromomethyl Group

The benzylic bromide is the most reactive electrophilic site in the molecule towards nucleophiles. It readily undergoes Sₙ2 reactions with a variety of soft and hard nucleophiles, typically under mild conditions.

Nucleophilic Substitution with Oxygen Nucleophiles

The bromomethyl group can be converted to ethers and esters by reaction with alcohols and carboxylates, respectively.

Table 1: Representative Nucleophilic Substitution Reactions with O-Nucleophiles

| Nucleophile | Reagent Example | Product Type | Typical Conditions | Representative Yield |

| Alkoxide | Sodium Methoxide | Methyl Ether | CH₃ONa, Methanol, Room Temperature, 2-4 h | >90% |

| Phenoxide | Sodium Phenoxide | Phenyl Ether | PhONa, DMF, 60 °C, 3-6 h | 85-95% |

| Carboxylate | Sodium Acetate | Acetate Ester | CH₃COONa, DMF, 80 °C, 4-8 h | 80-90% |

Nucleophilic Substitution with Nitrogen Nucleophiles

Primary and secondary amines, as well as azide salts, can be used to introduce nitrogen-containing functionalities.

Table 2: Representative Nucleophilic Substitution Reactions with N-Nucleophiles

| Nucleophile | Reagent Example | Product Type | Typical Conditions | Representative Yield |

| Primary Amine | Benzylamine | Secondary Amine | BnNH₂, K₂CO₃, Acetonitrile, 60 °C, 6-12 h | 80-95% |

| Secondary Amine | Morpholine | Tertiary Amine | Morpholine, K₂CO₃, Acetonitrile, 60 °C, 6-12 h | 85-95% |

| Azide | Sodium Azide | Azide | NaN₃, DMF/H₂O, Room Temperature, 2-4 h | >95% |

Nucleophilic Substitution with Other Nucleophiles

Thiols and cyanide are also effective nucleophiles for substitution at the benzylic position.

Table 3: Representative Nucleophilic Substitution Reactions with S- and C-Nucleophiles

| Nucleophile | Reagent Example | Product Type | Typical Conditions | Representative Yield |

| Thiolate | Sodium Thiophenoxide | Thioether | PhSNa, Ethanol, Room Temperature, 1-3 h | >90% |

| Cyanide | Sodium Cyanide | Nitrile | NaCN, DMSO, 50 °C, 4-8 h | 80-90% |

Chemoselective Reactions of the Iodo Group

The aryl iodide is the preferred site for transition-metal-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-I bond compared to C-Br or C-Cl bonds. These reactions are typically performed under conditions that do not affect the bromomethyl group.

Suzuki-Miyaura Coupling

This reaction is a powerful method for the formation of C-C bonds by coupling the aryl iodide with an organoboron reagent.

Table 4: Representative Suzuki-Miyaura Coupling Conditions

| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2 eq) | Toluene/EtOH/H₂O | 80 | 12 | 85-95% |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2 eq) | Dioxane/H₂O | 90 | 10 | 80-90% |

| Pyridine-3-boronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.5 eq) | Toluene/H₂O | 100 | 16 | 75-85% |

Sonogashira Coupling

This reaction enables the formation of a C-C bond between the aryl iodide and a terminal alkyne.

Table 5: Representative Sonogashira Coupling Conditions

| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield |

| Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 80-90% |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 8 | 85-95% |

Experimental Protocols

The following are representative, generalized protocols. Researchers should optimize conditions for their specific substrates and desired outcomes.

General Protocol for Nucleophilic Substitution of the Bromomethyl Group (Ether Synthesis)

-

To a solution of this compound (1.0 equiv) in anhydrous methanol (0.2 M) is added sodium methoxide (1.2 equiv) at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the methanol is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired methyl ether.

General Protocol for Suzuki-Miyaura Coupling of the Iodo Group

-

To an oven-dried flask is added this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

The flask is evacuated and backfilled with argon or nitrogen (this cycle is repeated three times).

-

Pd(PPh₃)₄ (0.03 equiv) is added, followed by a degassed mixture of toluene, ethanol, and water (4:1:1 ratio, 0.1 M).

-

The reaction mixture is heated to 80 °C and stirred vigorously.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate (3 x 25 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow.

Caption: Reaction pathways for this compound.

Caption: General experimental workflow for reactions.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. The distinct reactivity of the bromomethyl and iodo functional groups allows for predictable and selective transformations, enabling the construction of complex molecular architectures. The benzylic bromide is readily displaced by a wide range of nucleophiles, while the aryl iodide serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. This orthogonal reactivity, coupled with the influence of the electron-withdrawing trifluoromethyl group, makes this compound a powerful tool for researchers in drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for the successful application of this reagent in complex synthetic endeavors.

Stability and Storage of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide synthesizes information based on the known reactivity of its constituent functional groups: a benzylic bromide, an aryl iodide, and a trifluoromethylated aromatic ring. It outlines potential degradation pathways and provides detailed experimental protocols for conducting forced degradation studies to determine its stability profile under various conditions. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound in their work.

Introduction

This compound is a complex halogenated aromatic compound with multiple reactive sites, making its stability a critical consideration for its use in research and drug development. The presence of a benzylic bromide suggests susceptibility to nucleophilic substitution and hydrolysis, while the aryl iodide can be sensitive to light and participate in metal-catalyzed reactions. The trifluoromethyl group, in contrast, is generally considered to be highly stable. Understanding the interplay of these functional groups is essential for predicting and preventing degradation.

This guide will address the inferred stability of this compound, propose likely degradation pathways, and offer a framework for its empirical stability assessment and optimal storage.

Inferred Stability and Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated. The primary points of reactivity are the C-Br bond of the bromomethyl group and the C-I bond on the aromatic ring.

-

Hydrolysis: The benzylic bromide is the most probable site for degradation. In the presence of water or other nucleophiles, it can undergo hydrolysis to form the corresponding benzyl alcohol, 2-iodo-5-(trifluoromethyl)benzyl alcohol. This reaction can be accelerated by elevated temperatures and non-neutral pH conditions.

-

Photodegradation: Aryl iodides are known to be sensitive to light, particularly in the UV spectrum. Exposure to light can lead to homolytic cleavage of the carbon-iodine bond, generating radical intermediates. These radicals can then participate in a variety of secondary reactions, leading to the formation of impurities.

-

Thermal Degradation: While halogenated aromatic compounds can be thermally robust, the presence of the reactive bromomethyl group may lower the overall thermal stability. At elevated temperatures, decomposition could occur, potentially leading to the formation of complex mixtures of degradation products.

-

Oxidative Degradation: While less common for this class of compounds under normal storage conditions, strong oxidizing agents could potentially react with the molecule.

The trifluoromethyl group is highly stable due to the strength of the carbon-fluorine bonds and is not expected to be a primary site of degradation under typical storage and handling conditions.

Recommended Storage Conditions

Based on the inferred stability profile, the following storage conditions are recommended for this compound to minimize degradation:

| Parameter | Recommended Condition | Rationale |

| Temperature | Room temperature or refrigerated (2-8 °C) | While some suppliers suggest room temperature storage, refrigeration will slow down potential hydrolytic and thermal degradation pathways.[1] |

| Light | Protect from light | Store in an amber or opaque container to prevent photolytic cleavage of the C-I bond. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidative degradation and minimize contact with atmospheric moisture. |

| Moisture | Store in a tightly sealed container in a dry environment | To minimize hydrolysis of the benzylic bromide. |

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of a molecule.[2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[2]

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. This stock solution is then subjected to the stress conditions outlined below. A control sample, protected from stress conditions, should be analyzed concurrently.

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), is required. This method must be capable of separating the parent compound from all potential degradation products.

Stress Conditions

4.3.1. Hydrolytic Degradation

-

Acidic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Alkaline Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Incubate the solution at room temperature for a defined period, monitoring frequently as degradation may be rapid.

-

At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

-

-

Neutral Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of purified water.

-

Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period.

-

At each time point, withdraw a sample and dilute with the mobile phase for analysis.

-

4.3.2. Oxidative Degradation

-

To an aliquot of the stock solution, add an equal volume of a 3% solution of hydrogen peroxide.

-

Incubate the solution at room temperature for a defined period.

-

At each time point, withdraw a sample and dilute with the mobile phase for analysis.

4.3.3. Photolytic Degradation

-

Expose a solution of the compound, as well as the solid material, to a light source that provides both UV and visible light. The ICH Q1B guideline suggests an exposure of not less than 1.2 million lux hours and 200 watt hours per square meter.[4]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

At the end of the exposure period, analyze the samples.

4.3.4. Thermal Degradation

-

Place the solid compound in a controlled temperature oven (e.g., 70 °C) for a defined period.

-

At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze.

Visualizations

Logical Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Signaling Pathway

Caption: Potential degradation pathways for this compound.

Conclusion

References

A Technical Guide to 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene for Chemical Researchers

For researchers, scientists, and professionals in drug development, 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene (CAS Number: 702641-06-3) is a valuable and reactive building block. Its trifluoromethyl, iodo, and bromomethyl functional groups, each with distinct reactivity, make it a versatile reagent for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of the commercial availability, key properties, synthesis, and potential applications of this compound, designed to support its effective use in research and development.

Physicochemical Properties and Commercial Availability

This compound is a solid at room temperature. It is characterized by its molecular formula, C₈H₅BrF₃I, and a molecular weight of 364.93 g/mol . This compound is offered by a range of chemical suppliers, with purity levels typically at 95% or higher.

For ease of comparison, the table below summarizes key quantitative data available from various commercial sources.

| Property | Value |

| CAS Number | 702641-06-3 |

| Molecular Formula | C₈H₅BrF₃I |

| Molecular Weight | 364.93 g/mol |

| Typical Purity | ≥95% |

| Physical Form | Solid |

| Storage Conditions | Room temperature, protect from light |

A number of suppliers provide this chemical, including ACUBIOCHEM, 2a biotech, and Synthonix. Researchers can inquire with these and other fine chemical providers for quotes and availability.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-iodo-5-(trifluoromethyl)benzoic acid.

Step 1: Reduction of 2-iodo-5-(trifluoromethyl)benzoic acid

General Experimental Protocol (Proposed):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 2-iodo-5-(trifluoromethyl)benzoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting solid aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-iodo-5-(trifluoromethyl)benzyl alcohol.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Bromination of 2-iodo-5-(trifluoromethyl)benzyl alcohol

The resulting benzyl alcohol is then converted to the target this compound. A common method for this transformation is the use of phosphorus tribromide (PBr₃).

Experimental Protocol:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-iodo-5-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in a suitable anhydrous solvent such as diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the cooled solution with stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.

-

Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into ice water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by an appropriate method, such as column chromatography, to yield this compound.

Synthetic Workflow

The overall synthetic pathway from the starting benzoic acid to the final bromomethyl compound is illustrated in the following diagram.

Caption: Synthetic route to this compound.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the trifluoromethyl, iodo, and bromomethyl groups on the benzene ring makes this compound a highly versatile intermediate in organic synthesis.

-

Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the aromatic ring. In medicinal chemistry, the incorporation of a -CF₃ group can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of a drug candidate to its target.

-

Iodo Group: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent site for various cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings. This allows for the facile introduction of a wide range of substituents at this position.

-

Bromomethyl Group: The benzyl bromide moiety is a potent electrophile, readily undergoing nucleophilic substitution reactions. This functionality is ideal for introducing the substituted benzyl group onto heteroatoms like nitrogen, oxygen, or sulfur, which are prevalent in pharmacologically active molecules.

The differential reactivity of the iodo and bromomethyl groups allows for selective and sequential functionalization, providing a powerful tool for building molecular complexity. A potential reaction workflow is depicted below, showcasing the sequential reaction of the two electrophilic sites.

Caption: Sequential functionalization workflow.

Safety Information

This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Based on available safety data, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

This technical guide provides a foundational understanding of this compound for its application in a research setting. Its unique combination of reactive functional groups makes it a powerful tool for the synthesis of novel compounds with potential applications in drug discovery and materials science.

An In-depth Technical Guide to 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene, a key chemical intermediate in the fields of medicinal chemistry and materials science. This document details the molecule's structure, physicochemical properties, synthesis, and reactivity. A significant focus is placed on its application as a versatile building block in the development of new chemical entities, driven by the unique reactivity of its distinct functional groups. Detailed experimental protocols, safety information, and data presented in structured tables are included to support researchers in its practical application.

Introduction

This compound (CAS No. 702641-06-3) is a polysubstituted aromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its molecular architecture, featuring a trifluoromethyl group, a reactive iodinated carbon, and a bromomethyl group, makes it an exceptionally valuable synthon for the construction of complex molecular frameworks.[2] The trifluoromethyl group is a crucial substituent in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] The presence of both iodo and bromomethyl groups allows for selective, stepwise functionalization through various synthetic transformations, such as cross-coupling and nucleophilic substitution reactions. This guide serves as a technical resource for professionals utilizing this versatile building block in their research and development endeavors.

Molecular Structure and Properties

The structure of this compound is characterized by a benzene ring substituted with four different groups, leading to its versatile reactivity.

Chemical and Physical Data

The key identifiers and physicochemical properties of the compound are summarized in the tables below. This data is essential for reaction planning, safety assessment, and analytical characterization.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 702641-06-3[4] |

| Molecular Formula | C8H5BrF3I[5] |

| Molecular Weight | 364.93 g/mol [5] |

| Canonical SMILES | C1=CC(=C(C(=C1)I)CBr)C(F)(F)F |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid, Semi-solid, or Liquid | |

| Purity | Typically ≥97% | [4] |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | |

Synthesis and Reactivity

This compound is not naturally occurring and must be prepared through multi-step organic synthesis. Its value lies in the differential reactivity of its functional groups, which allows for regioselective chemical modifications.

-

Carbon-Iodine Bond : The C-I bond is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) due to its lower bond dissociation energy compared to C-Br bonds.[2]

-

Bromomethyl Group : The -CH2Br group is a potent electrophile, readily participating in nucleophilic substitution reactions to introduce a wide variety of functional groups.

-

Trifluoromethyl Group : The -CF3 group is a strong electron-withdrawing group, which influences the electronic properties and reactivity of the aromatic ring.[2] It also serves as a bioisostere for other groups and can improve the pharmacokinetic profile of a molecule.[2]

The logical flow for utilizing this reagent in a synthetic workflow is depicted below.

Experimental Protocols

While specific synthesis routes for this compound are proprietary, a general procedure can be extrapolated from the synthesis of structurally similar compounds, such as 2-bromo-5-iodobenzotrifluoride.[6] The following is an illustrative protocol for a Sandmeyer-type reaction followed by purification, a common method for producing aryl halides.

Illustrative Synthesis of a Halogenated Benzotrifluoride Intermediate

This protocol describes the conversion of an aniline precursor to the corresponding aryl iodide.

Materials:

-

4-Bromo-3-(trifluoromethyl)aniline[6]

-

Concentrated Sulfuric Acid (H2SO4)

-

Sodium Nitrite (NaNO2)

-

Potassium Iodide (KI)

-

Copper Powder

-

Dichloromethane (DCM)

-

Saturated Sodium Thiosulfate (Na2S2O3)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Hexane for chromatography

Procedure:

-

Diazotization: Dissolve 4-bromo-3-(trifluoromethyl)aniline (1.0 eq.) in a mixture of concentrated sulfuric acid and water.[6]

-

Cool the mixture to -10 °C under vigorous stirring until the aniline bisulfate precipitates.[6]

-

Slowly add an aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the low temperature.[6]

-

Stir the resulting diazonium salt solution at -8 °C for 40 minutes.[6]

-

Iodination: To the diazonium salt solution, add an aqueous solution of potassium iodide (1.43 eq.) and a catalytic amount of copper powder.[6]

-

Allow the reaction to warm to room temperature and stir for 30 minutes, then heat to reflux for 1 hour.[6]

-

Work-up and Purification: Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with dichloromethane (3x).[6]

-

Combine the organic phases and wash sequentially with saturated sodium thiosulfate and brine.[6]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]

-

Purify the crude product by column chromatography using hexane as the eluent to yield the final product.[6]

The general workflow for synthesis and purification is outlined in the diagram below.

Analytical Characterization

The structure of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure and purity.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.[7] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass.[8]

Applications in Drug Development and Research

This reagent is a valuable building block for synthesizing a wide range of biologically active molecules.

-

Pharmaceutical Intermediates: It is used in the multi-step synthesis of new chemical entities where the trifluoromethyl group is desired to enhance pharmacological properties.[1]

-

Agrochemicals: It serves as a precursor for creating advanced and more stable pesticides and herbicides.[1]

-

Material Science: The compound can be incorporated into polymers or organic electronic materials to impart specific properties like thermal stability.[2]

Safety and Handling

Proper safety precautions must be taken when handling this chemical. The compound is associated with several hazard statements.

Table 3: Hazard and Precautionary Information

| Category | Code | Description |

|---|---|---|

| Hazard Statements | H302 | Harmful if swallowed[9] |

| H315 | Causes skin irritation[9] | |

| H319 | Causes serious eye irritation[9] | |

| H335 | May cause respiratory irritation[9] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray[6] |

| P280 | Wear protective gloves/eye protection/face protection[10] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Handling Recommendations:

-

Use only in a well-ventilated area or under a chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

-

Keep away from heat, sparks, and open flames.[10]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

Conclusion

This compound is a highly functionalized and versatile chemical intermediate. Its unique combination of reactive sites provides a powerful tool for synthetic chemists in the pharmaceutical, agrochemical, and materials science sectors. Understanding its properties, reactivity, and handling requirements, as detailed in this guide, is crucial for its effective and safe utilization in creating novel and complex molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. jelsciences.com [jelsciences.com]

- 4. calpaclab.com [calpaclab.com]

- 5. acubiochem.com [acubiochem.com]

- 6. 1-BROMO-4-IODO-2-(TRIFLUOROMETHYL)BENZENE | 364-11-4 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | C7H3BrF3I | CID 16244089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

A Technical Guide to Halogenated Trifluoromethylbenzenes as Synthetic Building Blocks

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of key halogenated trifluoromethylbenzene intermediates. Primarily focusing on the well-documented and versatile compound 2-Bromo-1-iodo-4-(trifluoromethyl)benzene , this document also addresses the distinct, yet related, 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene . This guide is intended to serve as a vital resource for professionals in organic synthesis, medicinal chemistry, and materials science, offering detailed data, experimental insights, and workflow visualizations to facilitate research and development.

Nomenclature and Structural Clarification

It is crucial to distinguish between two related, but structurally different, compounds that are sometimes conflated. The primary focus of this guide, 2-Bromo-1-iodo-4-(trifluoromethyl)benzene , features bromine and iodine atoms directly attached to the aromatic ring. In contrast, This compound contains a brominated methyl group (a benzyl bromide moiety) attached to the ring. This structural difference profoundly impacts their reactivity and synthetic applications.

-

Compound A: 2-Bromo-1-iodo-4-(trifluoromethyl)benzene

-

Compound B: this compound

This guide will primarily detail the properties and applications of Compound A, for which extensive data is available, while providing known information for Compound B.

Physicochemical and Spectroscopic Data

Quantitative data for these compounds are summarized below. This information is critical for reaction planning, safety assessment, and analytical characterization.

Key Properties of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene

This compound is a highly versatile synthetic intermediate, valued for its distinct reactive sites.[1] The trifluoromethyl group (-CF3) is a strong electron-withdrawing group that influences the electronic properties of the benzene ring, which can enhance metabolic stability, lipophilicity, and binding affinity in drug candidates.[1]

| Property | Value | Reference |

| IUPAC Name | 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | [2][3][4][5] |

| CAS Number | 481075-58-5 | [2][4] |

| Molecular Formula | C₇H₃BrF₃I | [4] |

| Molecular Weight | 350.90 g/mol | [4] |

| Physical Form | Solid, Semi-solid, or liquid lump | [5] |

| Melting Point | 36-38.5 °C | [1] |

| Boiling Point | 236.9 ± 40.0 °C | [1] |

| Purity | Typically >97% (HPLC) | [1][5] |

| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [5] |

Spectroscopic Data for 2-Bromo-1-iodo-4-(trifluoromethyl)benzene

Spectroscopic data is essential for the unambiguous identification and characterization of the compound. While experimental spectra are often provided by suppliers upon request, typical spectral data includes:

-

¹H NMR: The proton NMR spectrum will show signals in the aromatic region corresponding to the three protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms.

-

¹⁹F NMR: A characteristic signal, typically a singlet, will be observed for the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine and iodine.

-

Infrared (IR) Spectroscopy: IR analysis will reveal characteristic absorption bands for C-H, C-F, C-Br, C-I, and aromatic C=C bonds.

ChemicalBook provides access to various spectra for this compound, including ¹H NMR, IR, and MS.[6]

Properties of this compound

This compound is less documented in peer-reviewed literature but is available commercially. It serves as a potent alkylating agent due to the reactive benzyl bromide group.

| Property | Value | Reference |

| IUPAC Name | This compound | [7][8] |

| CAS Number | 702641-06-3 | [9][10] |

| Molecular Formula | C₈H₅BrF₃I | [9] |

| Molecular Weight | 364.93 g/mol | [9][11] |

| Melting Point | 116 °C | [10] |

| Density | 2.091 g/cm³ | [10] |

| Purity | Typically ≥95-97% | [7][9] |

Synthesis and Experimental Protocols

Detailed experimental protocols for these compounds are often proprietary or found within patent literature. However, generalized procedures based on established organic chemistry principles can be outlined.

Generalized Synthesis of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene

The synthesis of polysubstituted benzene rings often involves a multi-step sequence. A plausible, though generalized, synthetic route starting from 4-(trifluoromethyl)aniline could involve the following steps:

-

Bromination: Introduction of a bromine atom ortho to the amino group.

-

Sandmeyer Reaction (Iodination): Conversion of the amino group to a diazonium salt, followed by substitution with iodine.

Illustrative Protocol for a Sandmeyer-type Iodination:

-

Diazotization: Dissolve the starting aniline (e.g., 2-bromo-4-(trifluoromethyl)aniline) in an aqueous acidic solution (e.g., H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

-

Iodination: In a separate flask, dissolve potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution. The reaction may be heated gently to drive it to completion.

-

Workup and Purification: After the reaction is complete, extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.

Generalized Synthesis of this compound

This compound would likely be synthesized from a precursor containing a methyl group, such as 1-iodo-2-methyl-4-(trifluoromethyl)benzene.

Illustrative Protocol for Radical Bromination:

-

Reaction Setup: Dissolve the methylated starting material in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane in a flask equipped with a reflux condenser and a light source (e.g., a UV lamp).

-

Initiation: Add a radical initiator, such as N-Bromosuccinimide (NBS) and a small amount of a radical initiator like benzoyl peroxide (BPO).

-

Reaction: Heat the mixture to reflux and irradiate with the lamp to initiate the radical chain reaction. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup and Purification: Cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. After filtration and solvent evaporation, purify the resulting benzyl bromide by column chromatography or recrystallization.

Reactivity and Synthetic Applications

The unique arrangement of substituents in 2-Bromo-1-iodo-4-(trifluoromethyl)benzene makes it an exceptionally valuable tool in modern organic synthesis.

Regioselective Cross-Coupling Reactions

The primary utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.[1] The C-I bond is weaker and thus more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond. This allows for selective functionalization at the iodo-position while leaving the bromo-position intact for subsequent transformations.

This stepwise approach is a powerful strategy for the synthesis of complex, unsymmetrical molecules, which is highly desirable in drug discovery.[1] Common cross-coupling reactions include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Stille Coupling: Reaction with organostannanes.

Generalized Protocol for Selective Suzuki-Miyaura Coupling at the C-I Position:

-

Reaction Setup: In a Schlenk flask, combine 2-Bromo-1-iodo-4-(trifluoromethyl)benzene (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or toluene/ethanol/water.

-

Reaction: Heat the mixture with vigorous stirring (typically 80-100 °C) for several hours, monitoring progress by TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the layers, extract the aqueous phase, and combine the organic layers. Wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify the resulting 2-bromo-4-(trifluoromethyl)-1,1'-biphenyl derivative by flash column chromatography. The remaining bromine can then be used in a second, often more forcing, cross-coupling reaction.

Mandatory Visualizations

Synthetic Utility Workflow

The following diagram illustrates the logical workflow for the sequential functionalization of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene using two distinct cross-coupling reactions.

Caption: Sequential functionalization via orthogonal cross-coupling reactions.

Experimental Workflow for Suzuki Coupling

This diagram outlines the key steps in a typical laboratory procedure for a selective Suzuki-Miyaura coupling reaction.

Caption: A typical laboratory workflow for a Suzuki coupling experiment.

References

- 1. nbinno.com [nbinno.com]

- 2. 481075-58-5|2-Bromo-1-iodo-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 3. friendchem1.lookchem.com [friendchem1.lookchem.com]

- 4. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | C7H3BrF3I | CID 16244089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | 481075-58-5 [sigmaaldrich.com]

- 6. 2-BROMO-1-IODO-4-TRIFLUOROMETHYL-BENZENE(481075-58-5) 1H NMR [m.chemicalbook.com]

- 7. esdmedikal.com [esdmedikal.com]

- 8. 2abiotech.net [2abiotech.net]

- 9. acubiochem.com [acubiochem.com]

- 10. chembk.com [chembk.com]

- 11. 1-iodo-4-(trifluoromethyl)-benzene | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Health and Safety of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

Disclaimer: This document provides a comprehensive overview of the anticipated health and safety considerations for 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene (CAS No. 702641-06-3). As of the date of this publication, a specific, verified Safety Data Sheet (SDS) for this compound is not publicly available. The following information is synthesized from data for structurally similar compounds and should be used as a precautionary guide. All laboratory work should be conducted by trained professionals with a thorough risk assessment for the specific procedures involved.

Introduction

This compound is a complex halogenated aromatic compound. Its structure suggests potential for significant reactivity and biological activity, making a thorough understanding of its health and safety profile critical for researchers, scientists, and drug development professionals. The presence of a trifluoromethyl group, a bromomethyl group, and an iodine atom on a benzene ring indicates that this compound is likely to be an irritant and may have other significant toxicological properties. This guide provides a detailed examination of its potential hazards, handling protocols, and emergency procedures, based on data from closely related chemical structures.

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, an analysis of its structural analogues allows for a predicted hazard profile.

Predicted GHS Classification:

| Hazard Class | Category | Hazard Statement | Basis for Classification (Analogue Compounds) |

| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation. | 1-(Bromomethyl)-4-(trifluoromethyl)benzene is classified as causing severe skin burns and eye damage.[1][2] Other analogues like 1-iodo-4-(trifluoromethyl)benzene and 2-Bromo-1-iodo-4-(trifluoromethyl)benzene are known to cause skin irritation.[3][4][5] |

| Serious Eye Damage/Irritation | Category 1/2A | H318: Causes serious eye damage / H319: Causes serious eye irritation. | Analogues consistently show the potential for serious eye irritation or damage.[3][4][5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Several related compounds are classified as respiratory irritants.[5][7][8] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302: Harmful if swallowed, H312: Harmful in contact with skin, H332: Harmful if inhaled. | Data for 2-Bromo-1-iodo-4-(trifluoromethyl)benzene and 4-Bromo-1-iodo-2-(trifluoromethyl)benzene indicate potential for harm if swallowed, inhaled, or in contact with skin.[4][9] |

Hazard Pictograms (Predicted):

Signal Word: Danger

Toxicological Profile

The toxicological properties of this compound have not been fully investigated. However, the benzene core is a known human carcinogen, primarily affecting hematopoietic tissues with chronic exposure.[10][11] The addition of the reactive bromomethyl group suggests it may act as a lachrymator and a potent irritant.

Anticipated Health Effects:

-

Acute Exposure: Direct contact is likely to cause immediate irritation or chemical burns to the skin and eyes. Inhalation may lead to severe irritation of the respiratory tract.[2][7]

-

Chronic Exposure: The long-term effects are unknown. However, chronic exposure to benzene and its derivatives has been linked to bone marrow suppression and an increased risk of leukemia.[11]

Safe Handling and Storage

Given the predicted hazards, stringent safety protocols are essential when handling this compound.

Experimental Workflow for Safe Handling:

Storage Conditions:

-

Store in a cool, well-ventilated area, away from heat, sparks, and open flames.[6][12]

-

The compound may be light-sensitive; store in a dark place or use an amber vial.[3][7]

-

Recommended storage temperature is often between 2-8°C.[8]

Incompatible Materials:

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of exposure.

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][12] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][6] |

| Eye Contact | Immediately rinse with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][12] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][12] |

Fire-Fighting Measures:

-

Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish.[3][7]

-

In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen iodide, and hydrogen fluoride may be released.[3][7]

-

Firefighters should wear self-contained breathing apparatus and full protective gear.[1][7]

Accidental Release Measures:

-

Evacuate personnel to a safe area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment (see Section 3).

-

Absorb the spill with inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[13]

-

Do not let the product enter drains.[6]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. As a halogenated organic compound, it should be collected in a designated halogenated waste container. Contact a licensed professional waste disposal service to dispose of this material.[6][12]

References

- 1. fishersci.com [fishersci.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | C7H3BrF3I | CID 16244089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. canbipharm.com [canbipharm.com]

- 8. angenechemical.com [angenechemical.com]

- 9. 4-Bromo-1-iodo-2-(trifluoromethyl)benzene | C7H3BrF3I | CID 2773397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. gov.uk [gov.uk]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the synthetic routes for producing 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene, a key intermediate in the development of pharmaceuticals and other advanced materials. This document details two primary synthetic pathways, complete with experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis and process optimization.

Introduction

This compound, also known as 2-iodo-5-(trifluoromethyl)benzyl bromide, is a highly functionalized aromatic compound. Its utility in organic synthesis stems from the presence of three distinct reactive sites: a benzylic bromide, an aryl iodide, and a trifluoromethyl group. The benzylic bromide is a versatile handle for nucleophilic substitution reactions, while the aryl iodide is amenable to a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The electron-withdrawing trifluoromethyl group significantly influences the reactivity of the aromatic ring and can impart desirable properties, such as metabolic stability and lipophilicity, to target molecules. This guide explores two principal synthetic routes to this valuable building block, starting from commercially available precursors.

Synthetic Pathways

Two viable synthetic routes for the preparation of this compound have been identified and are detailed below.

Route 1: Bromination of 2-Iodo-5-(trifluoromethyl)benzyl Alcohol

This route involves the direct conversion of the corresponding benzyl alcohol to the target benzyl bromide.

Caption: Synthetic Route 1 for this compound.

Route 2: Benzylic Bromination of 2-Iodo-5-(trifluoromethyl)toluene

This pathway utilizes a radical-initiated benzylic bromination of the corresponding toluene derivative.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling using 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

Introduction: Unlocking Complex Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] A particularly valuable substrate in this field is 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene, a versatile building block that enables the construction of complex molecular architectures.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in Suzuki coupling reactions. We will delve into the mechanistic nuances dictated by its unique structure and provide a detailed, field-proven protocol to ensure successful and reproducible outcomes.

The subject molecule presents two distinct reactive sites for palladium-catalyzed cross-coupling: a highly reactive C(sp²)-I bond and a C(sp³)-Br bond (benzylic bromide). The relative reactivity of organohalides in the rate-determining oxidative addition step of the Suzuki coupling generally follows the order: I > OTf > Br >> Cl.[3][6] This inherent difference in reactivity allows for selective coupling at the aryl iodide position while preserving the bromomethyl group for subsequent synthetic transformations. Furthermore, the presence of a strong electron-withdrawing trifluoromethyl (-CF3) group on the aromatic ring influences the electronic properties of the substrate, which can impact reaction kinetics and catalyst performance.[5][7]

Mechanistic Considerations: A Tale of Two Halides

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

For this compound, the initial and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[8] The significantly weaker carbon-iodine bond compared to the carbon-bromine bond ensures a highly selective oxidative addition at the C-I position.[10] This selectivity is a cornerstone of the synthetic strategy when using this substrate.

The electron-withdrawing trifluoromethyl group can accelerate the rate of oxidative addition.[5] However, it can also influence the subsequent transmetalation and reductive elimination steps. The choice of ligand is therefore critical to stabilize the palladium intermediates and facilitate efficient turnover. Bulky, electron-rich phosphine ligands are often employed to enhance the reactivity of the palladium catalyst, particularly with sterically hindered or electron-deficient aryl halides.[11][12]

Optimizing the Reaction: Key Parameters for Success

Achieving high yields and selectivity in the Suzuki coupling of this compound hinges on the careful selection of several key reaction parameters.

| Parameter | Recommendation | Rationale & Causality |

| Palladium Pre-catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective Pd(0) or Pd(II) sources that readily form the active Pd(0) species in the catalytic cycle.[13][14] The choice may depend on the specific ligand and reaction conditions. |

| Ligand | XPhos, S-Phos, P(t-Bu)₃ | Bulky and electron-rich phosphine ligands are crucial for promoting the oxidative addition of sterically hindered and electron-deficient aryl halides and for facilitating the reductive elimination step.[11][15] |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The base plays multiple roles: it activates the boronic acid for transmetalation and can influence the stability of the palladium intermediates.[3][16] The choice of base can be critical for achieving high yields. |

| Solvent | Dioxane, Toluene, THF, DMF | The solvent must be capable of dissolving both the organic substrates and the inorganic base to a sufficient extent.[9][17] A mixture of an organic solvent with water is often used to facilitate the dissolution of the base and promote the reaction.[3] The polarity of the solvent can also influence the reaction selectivity and rate.[18][19] |

| Boronic Acid/Ester | Arylboronic acids, Arylboronic acid pinacol esters | Boronic acids are the most common coupling partners, though their corresponding esters (e.g., pinacol esters) offer enhanced stability and are often used to prevent protodeboronation, a common side reaction.[9] |

| Temperature | 80-110 °C | While some Suzuki couplings can proceed at room temperature, elevated temperatures are often necessary to drive the reaction to completion, especially with less reactive substrates.[14] |

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Pd₂(dba)₃ (1-3 mol%)

-

XPhos (2-6 mol%)

-

K₃PO₄ (2-3 eq)

-

Anhydrous 1,4-Dioxane

-

Degassed Water

Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.015 eq, 1.5 mol%), and XPhos (0.03 eq, 3 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.

-